Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
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Overview
Description
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a complex organic compound featuring a pyrimidine ring substituted with an amino group and a trifluoromethyl group, an oxazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The oxazole ring is then constructed via cyclization reactions involving appropriate precursors. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the oxazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: The trifluoromethyl and dichlorophenyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium azide (NaN₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The trifluoromethyl group is particularly valuable for increasing the metabolic stability of bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could be a candidate for the development of new drugs targeting specific enzymes or receptors involved in diseases such as cancer or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The amino group and the trifluoromethyl group can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The oxazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-phenyl-1,2-oxazole-4-carboxylate: Similar structure but lacks the dichlorophenyl group.
Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-difluorophenyl)-1,2-oxazole-4-carboxylate: Similar structure with fluorine atoms instead of chlorine.
Uniqueness
The presence of the dichlorophenyl group in Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
Properties
IUPAC Name |
methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4O3/c1-27-14(26)10-11(9-7(17)3-2-4-8(9)18)25-28-12(10)6-5-23-15(22)24-13(6)16(19,20)21/h2-5H,1H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMPKBRPZUIPKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3=CN=C(N=C3C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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